molecular formula C13H13BrN2O B13450948 2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol

2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol

Cat. No.: B13450948
M. Wt: 293.16 g/mol
InChI Key: BWFIUGPUIFYLQJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol is an organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, along with ethyl and methyl substituents. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-bromophenyl)-3-oxobutanoate.

    Cyclization: The intermediate product is then subjected to cyclization with guanidine hydrochloride under basic conditions to form the pyrimidine ring, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 2-(4-bromophenyl)-5-ethyl-6-methylpyrimidin-4-one.

    Reduction: Formation of 2-(phenyl)-5-ethyl-6-methylpyrimidin-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-methylpyrimidin-4-ol
  • 2-(4-Bromophenyl)-6-methylpyrimidin-4-ol
  • 2-(4-Chlorophenyl)-5-ethyl-6-methylpyrimidin-4-ol

Uniqueness

2-(4-Bromophenyl)-5-ethyl-6-methylpyrimidin-4-ol is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both ethyl and methyl groups, along with the bromophenyl group, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H13BrN2O/c1-3-11-8(2)15-12(16-13(11)17)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16,17)

InChI Key

BWFIUGPUIFYLQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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